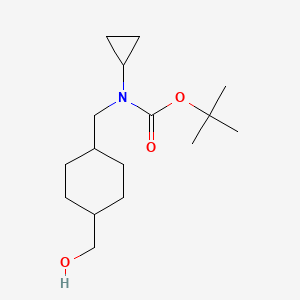
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is a complex organic compound featuring a tert-butyl group, a cyclopropyl group, and a cyclohexyl group with a hydroxymethyl substituent
Preparation Methods
The synthesis of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the cyclopropyl group, the introduction of the tert-butyl group, and the attachment of the carbamate moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety.
Cyclopropyl carbamate: A compound featuring a cyclopropyl group and a carbamate moiety.
Cyclohexyl carbamate: A compound with a cyclohexyl group and a carbamate moiety.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H29NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h12-14,18H,4-11H2,1-3H3 |
InChI Key |
RBVDDOMSJKDHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC(CC1)CO)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


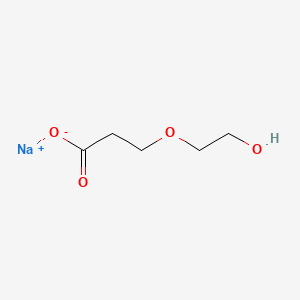
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
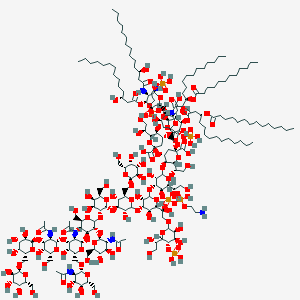
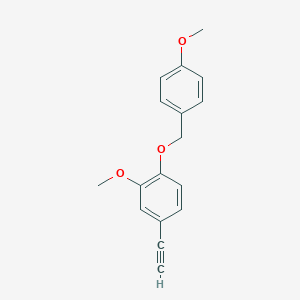
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

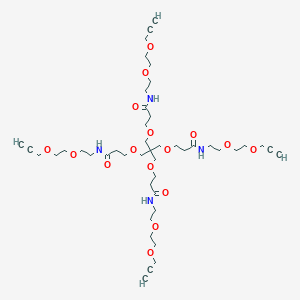
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
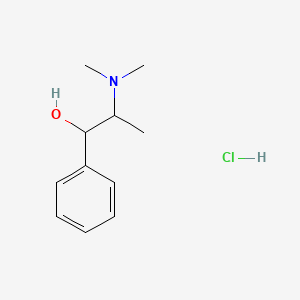
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
